molecular formula C16H23Cl2N5O B2428965 [(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride CAS No. 2418597-24-5

[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride

Cat. No.: B2428965
CAS No.: 2418597-24-5
M. Wt: 372.29
InChI Key: WFKZZWLTCMVBCJ-NDXYWBNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C16H23Cl2N5O and its molecular weight is 372.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN5O.ClH/c1-16(2,3)7-10-8-21(9-11(10)18)15(23)13-12(17)14-19-5-4-6-22(14)20-13;/h4-6,10-11H,7-9,18H2,1-3H3;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKZZWLTCMVBCJ-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CN(CC1N)C(=O)C2=NN3C=CC=NC3=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H]1CN(C[C@H]1N)C(=O)C2=NN3C=CC=NC3=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone; hydrochloride is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is C18H27ClN2O2C_{18}H_{27}ClN_{2}O_{2} with a molecular weight of approximately 338.9 g/mol. It features a pyrrolidine ring substituted with an amino group and a chloropyrazolo-pyrimidine moiety, which are key to its biological interactions.

PropertyValue
Molecular FormulaC18H27ClN2O2C_{18}H_{27}ClN_{2}O_{2}
Molecular Weight338.9 g/mol
CAS Number2639390-49-9

Research indicates that compounds similar to this one often exhibit anticancer properties through several mechanisms:

  • Inhibition of Kinases : The chloropyrazolo-pyrimidine component may inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival. For example, it may target the AKT-mTOR pathway, which is crucial in cancer cell metabolism and growth .
  • Caspase Activation : The compound has been associated with the activation of caspases, which are essential for apoptosis. This suggests that it can induce programmed cell death in cancer cells while sparing normal cells .
  • Histone Deacetylase Inhibition : Similar pyrazolo derivatives have shown inhibitory effects on histone deacetylases (HDACs), leading to altered gene expression patterns that favor apoptosis in tumor cells .

Anticancer Activity

Several studies have investigated the anticancer potential of similar compounds:

  • Study on Cytotoxicity : In vitro studies demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines such as BxPC-3 (pancreatic cancer) and HCT-116 (colon cancer). These compounds were effective at nanomolar concentrations without affecting normal cell lines like L929 .
  • Pro-apoptotic Effects : The compound induced both extrinsic and intrinsic apoptotic pathways in colorectal cancer cells, evidenced by increased levels of caspase-8 and caspase-9 activity .

Case Studies

  • MM131 Compound : A closely related sulfonamide derivative showed promising results in inhibiting the viability of DLD-1 and HT-29 colorectal cancer cells. It significantly reduced levels of mTOR and sICAM-1, markers associated with cancer progression .
  • Pyrazolo[4,3-e]tetrazole Derivatives : These compounds demonstrated broad biological activity including anticancer effects through multiple pathways such as inhibition of cyclin-dependent kinases (CDKs) and other signaling molecules critical for tumor growth .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S_NAr)

The 3-chloropyrazolo[1,5-a]pyrimidin-2-yl moiety undergoes S_NAr reactions due to the electron-withdrawing chlorine atom. This allows substitution with nucleophiles like amines or carboxylic acid derivatives .

Example :
The pyrrolidine amine group acts as a nucleophile, displacing the chlorine atom to form the methanone linkage. Reaction conditions include:

  • Solvent : DMF or polar aprotic solvents .

  • Base : Potassium carbonate or potassium salt of the pyrrolidine amine .

  • Temperature : 80–100°C .

Hydrolysis and Functional Group Transformations

The methanone group (C=O) can undergo hydrolysis under acidic or basic conditions, forming carbonyl derivatives. For example:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) converts the ketone to an alcohol.

  • Amidation : Reaction with amines or hydrazines yields amide derivatives .

Table 2: Functional Group Transformations

Reaction TypeProductsConditions
HydrolysisCarboxylic acidH₂O, H⁺/OH⁻
ReductionSecondary alcoholH₂, Pd/C
AmidationAmide derivativeAmine, coupling agent (e.g., EDC)

Analytical Characterization

The compound is analyzed using:

  • NMR : Confirms stereochemistry and functional groups (e.g., pyrrolidine amino protons, pyrazolopyrimidine aromatic regions).

  • HPLC : Assesses purity and isolates isomers.

  • Mass Spectrometry : Validates molecular weight (C₁₆H₂₃Cl₂N₅O).

Table 3: Analytical Techniques

TechniquePurposeKey Observations
¹H NMRStructure confirmationδ 1.0–2.0 ppm (methyl groups), δ 7.0–8.5 ppm (aromatic protons)
HPLCPurity analysisSingle peak with >95% purity
MSMolecular weightObserved m/z = 390.1 (C₁₆H₂₃Cl₂N₅O)

Reactivity and Stability

  • Nucleophilic Reactivity : The amine group undergoes alkylation, acylation, or amidation .

  • Electrophilic Reactivity : The chloropyrazolo[1,5-a]pyrimidin-2-yl moiety is prone to S_NAr reactions with strong nucleophiles .

  • Stability : The hydrochloride salt stabilizes the amine group, preventing degradation under acidic conditions.

Q & A

Basic Research Questions

Q. How can the synthesis yield of the compound be optimized?

  • Methodological Answer : The synthesis involves a multi-step process, including salt formation with hydrochloric acid. In a related pyrazolo[1,5-a]pyrimidine derivative, a 52.7% yield was achieved by heating the reaction mixture to 50°C in aqueous HCl, followed by filtration and rinsing with cold HCl to isolate the hydrochloride salt . Key parameters include:

  • Temperature control during salt formation (0–50°C).
  • Use of stoichiometric HCl for protonation.
  • Slow cooling to crystallize the product.
    • Data Consideration : Monitor reaction progress via HPLC or TLC, and optimize solvent ratios (e.g., water:organic mixtures) to improve crystallinity.

Q. What purification techniques are effective for isolating the hydrochloride salt?

  • Methodological Answer : Filtration under reduced pressure, followed by rinsing with cold 1.0 M HCl, ensures removal of unreacted intermediates. Drying under suction at room temperature for ~39 hours achieves constant weight . For impurities with similar solubility, consider recrystallization in ethanol/water mixtures or preparative HPLC.
  • Data Contradiction Note : Hydrochloride salts may exhibit hygroscopicity; use anhydrous conditions during drying to prevent weight fluctuations.

Q. How is the stereochemistry of the (3S,4R)-configured pyrrolidine moiety confirmed?

  • Methodological Answer : X-ray powder diffraction (XRPD) provides definitive proof of stereochemistry. For example, a related compound’s XRPD pattern revealed distinct peaks (e.g., 2θ = 10.5°, 15.3°, 21.7°) corresponding to its crystalline lattice . Complementary techniques include:

  • NMR : 1^1H-1^1H NOESY to confirm spatial proximity of substituents.
  • Chiral HPLC : To resolve enantiomeric excess (>99% for pharmaceutical-grade material).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer : Focus on modifying the 3-chloropyrazolo[1,5-a]pyrimidine core and the pyrrolidine substituents. For example:

  • Pyrimidine Core : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) at position 5 to enhance target binding .
  • Pyrrolidine Side Chain : Replace 2,2-dimethylpropyl with bulkier tert-butyl or cyclic amines to assess steric effects .
    • Data Analysis : Use IC50_{50} values from kinase inhibition assays to correlate substituent effects with potency.

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Discrepancies may arise from differences in metabolic stability or salt dissociation. For instance:

  • In Vitro : Use phosphate-buffered saline (PBS) to simulate physiological pH and monitor free base vs. hydrochloride dissociation.
  • In Vivo : Conduct pharmacokinetic (PK) studies to assess bioavailability. A related compound showed improved solubility in hydrochloride form but reduced membrane permeability .
    • Contradiction Resolution : Cross-validate using isotopic labeling (e.g., 14^{14}C-tracers) to track metabolite formation.

Q. What computational strategies are recommended for modeling target interactions?

  • Methodological Answer : Molecular docking using the chloropyrazolo[1,5-a]pyrimidine core as a hinge-binding motif. For example:

  • Docking Software : AutoDock Vina or Schrödinger Glide.
  • Target Selection : Prioritize kinases (e.g., PI3Kα, JAK2) based on structural homology to pyrazolo[3,4-d]pyrimidine inhibitors .
    • Validation : Compare computed binding energies with experimental IC50_{50} values. Adjust force fields for chloride ion interactions in the active site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.